molecular formula C9H12N2O2 B13645865 (2S,3R)-2,3-Diamino-3-phenylpropanoic acid

(2S,3R)-2,3-Diamino-3-phenylpropanoic acid

Cat. No.: B13645865
M. Wt: 180.20 g/mol
InChI Key: KEZIFMLOEVUNTE-SFYZADRCSA-N
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Description

(2S,3R)-2,3-Diamino-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by the presence of two amino groups and a phenyl group attached to a three-carbon backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-Diamino-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.

Major Products

The major products formed from these reactions include various amino alcohols, oxo derivatives, and substituted amino acids, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(2S,3R)-2,3-Diamino-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze epimerization and retro-aldol reactions, facilitated by metal ions like Fe3+ . These interactions are crucial for its role in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2,3-Diamino-3-phenylpropanoic acid apart is its dual amino groups and phenyl group, which provide unique reactivity and versatility in synthetic applications. Its specific stereochemistry also makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is essential for the development of pharmaceuticals and other biologically active molecules.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S,3R)-2,3-diamino-3-phenylpropanoic acid

InChI

InChI=1S/C9H12N2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,10-11H2,(H,12,13)/t7-,8+/m1/s1

InChI Key

KEZIFMLOEVUNTE-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)N

Origin of Product

United States

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